![molecular formula C10H21N3O B13158417 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)
1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea involves several steps. The synthetic route typically starts with the preparation of the aminocyclobutyl intermediate, followed by its reaction with tert-butyl isocyanate to form the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea can be compared with other similar compounds, such as:
- 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylcarbamate
- 1-[(3-Aminocyclobutyl)methyl]-3-tert-butylthiourea These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-[(3-aminocyclobutyl)methyl]-3-tert-butylurea |
InChI |
InChI=1S/C10H21N3O/c1-10(2,3)13-9(14)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H2,12,13,14) |
Clave InChI |
DCDKLWUYCIXDGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NCC1CC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



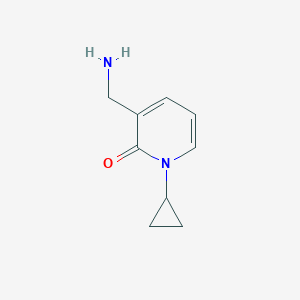


![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
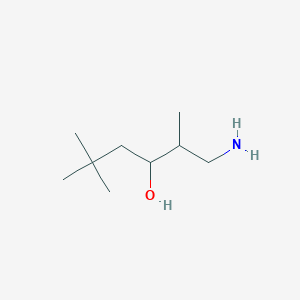
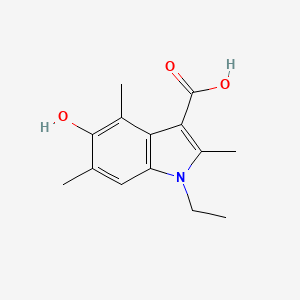
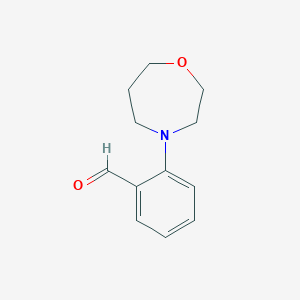
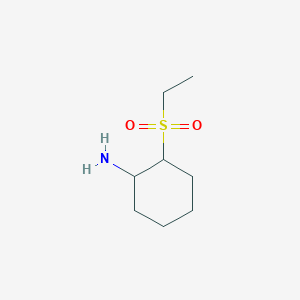
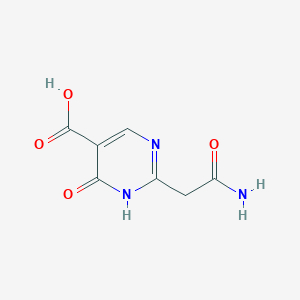

![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)

